2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multiple steps
Preparation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of Chlorophenoxy Group: The chlorophenoxy group is typically introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,2,4-triazolo[4,3-b]pyridazine: A related compound with similar structural features but different substituents.
1,2,4-triazolo[4,3-a]pyrazine derivatives: Compounds with a similar triazole ring but different heterocyclic systems.
Uniqueness
2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases makes it a promising candidate for anticancer drug development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-4-6-16(7-5-14)27-11-19(26)22-15-3-1-2-13(10-15)17-8-9-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUQXPRUEMZZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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